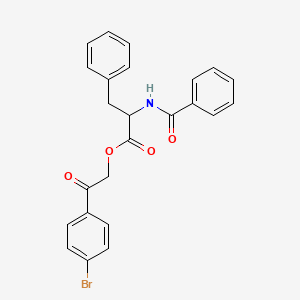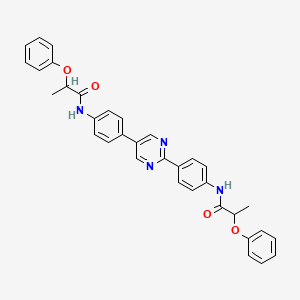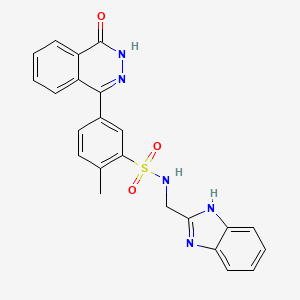
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H2ClF3N2O5 It is known for its unique structural features, which include a chloro group, two nitro groups, and a trifluoromethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol typically involves nitration reactions. One common method is the nitration of 4-chloro-3-trifluoromethyl-phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction parameters and improved safety. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones with enhanced electron-accepting properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted phenols with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol involves its interaction with biological molecules through its reactive functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various molecular targets, potentially disrupting cellular processes and exhibiting biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Chloro-2-nitrophenol: Shares the chloro and nitro functionalities but lacks the trifluoromethyl group.
4-Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the nitro and chloro groups.
Uniqueness
4-Chloro-2,6-dinitro-3-trifluoromethyl-phenol is unique due to the combination of its chloro, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H2ClF3N2O5 |
|---|---|
Molekulargewicht |
286.55 g/mol |
IUPAC-Name |
4-chloro-2,6-dinitro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2ClF3N2O5/c8-2-1-3(12(15)16)6(14)5(13(17)18)4(2)7(9,10)11/h1,14H |
InChI-Schlüssel |
DGHGWIOGICMLFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458295.png)
methanol](/img/structure/B12458300.png)


![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)


![2-[2-(7H-purin-6-ylamino)ethoxy]ethanol](/img/structure/B12458359.png)
![1-[3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B12458362.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12458370.png)
